molecular formula C13H10ClF3O3 B1317020 ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate CAS No. 215123-85-6

ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate

Cat. No. B1317020
CAS RN: 215123-85-6
M. Wt: 306.66 g/mol
InChI Key: YNUXNUIXJWXLAJ-UHFFFAOYSA-N
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Description

This compound is a derivative of chromene, which is a heterocyclic compound consisting of a benzene ring fused to a dihydrofuran ring . The “6-chloro-2-(trifluoromethyl)” part suggests that a chlorine atom is attached at the 6th position and a trifluoromethyl group is attached at the 2nd position of the chromene structure. The “ethyl carboxylate” part indicates the presence of an ester functional group, which consists of a carbonyl adjacent to an ether group.


Molecular Structure Analysis

The molecular structure would be based on the chromene backbone with the aforementioned substitutions. Detailed structural analysis would require experimental techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating ethyl ester group. It might undergo reactions typical for chromenes, halides, trifluoromethyl compounds, and esters .


Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by its molecular structure. For example, the presence of the polar ester group might make it more soluble in polar solvents .

Scientific Research Applications

  • Synthesis of 3-(Trifluoroacetyl)coumarins
    Ethyl 6-substituted 2-hydroxy-2-(trifluoro-methyl)-2H-chromene-3-carboxylates were synthesized using the Knoevenagel condensation of salicylaldehydes with ethyl trifluoroacetoacetate. This process was followed by a recyclization procedure to form previously unknown 3-(trifluoroacetyl)coumarins (Chizhov et al., 2008).

  • Cytotoxicity Evaluation of Derivatives
    Novel 2-(1,2,3-triazolylmethoxy) 5a-q and isoxazole tagged 6a-g 2H-Chromene derivatives were synthesized and evaluated for cytotoxic activity against various human cancer cell lines. Some compounds exhibited promising activity at concentrations below 20 μM (Reddy et al., 2014).

  • Trifluoromethylated Tetrahydrobenzo[g]chromene Derivatives Synthesis
    A series of ethyl 4-(het)aryl-5,10-dioxo-2-hydroxy-2-(trifluoromethyl)-3,4,5,10-tetrahydro-2H-benzo[g]chromene-3-carboxylates were synthesized efficiently by a one-pot multicomponent reaction, highlighting a method for constructing complex molecules (Duan et al., 2013).

  • Anticorrosive Properties
    Alkylammonium polyfluoro-3-(ethoxycarbonyl)-2-oxo-2H-chromen-4-olates were synthesized from ethyl polyfluoro-4-hydroxy-2-oxo-2H-chromene-3-carboxylates. These compounds effectively inhibited hydrochloric acid corrosion of mild steel at low concentrations (Shcherbakov et al., 2014).

  • Antimicrobial Activity of Chromeno[2,3-d]pyrimidinone Derivatives
    A series of ethyl 4,5-dihydro 7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-5-aryl-3H-chromeno[2,3-d]pyrimidine-6-carboxylate derivatives were synthesized using a new and simple solvent-free method. These compounds were then evaluated for their in vitro antimicrobial activity against different bacterial and fungal strains (Ghashang et al., 2013).

  • Antimicrobial Activity of Chlorinated Coumarins
    Chlorinated coumarins synthesized from the polypore mushroom Fomitopsis officinalis exhibited a narrow spectrum of activity with the lowest MICs against the Mycobacterium tuberculosis complex (Hwang et al., 2013).

  • Vibrational Spectra and Chemical Shift Properties Analysis
    The molecular geometry, vibrational spectra, and chemical shift values of ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate and its derivatives were calculated and compared with experimental X-ray diffraction data, providing insights into molecular motions and structural characteristics (Günay et al., 2009).

Mechanism of Action

Without specific context (such as biological activity), it’s hard to predict the mechanism of action. If this compound has biological activity, it would depend on its interactions with biological targets .

Safety and Hazards

Without specific data, it’s hard to predict the safety and hazards. Standard safety procedures should be followed when handling this or any chemical compound .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. For example, chromene derivatives have been studied for their potential biological activities .

properties

IUPAC Name

ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3O3/c1-2-19-12(18)9-6-7-5-8(14)3-4-10(7)20-11(9)13(15,16)17/h3-6,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUXNUIXJWXLAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2)Cl)OC1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70572966
Record name Ethyl 6-chloro-2-(trifluoromethyl)-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

215123-85-6
Record name Ethyl 6-chloro-2-(trifluoromethyl)-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 5-chlorosalicylaldehyde (20.02 g, 0.128 mole) and ethyl 4,4,4-trifluorocrotonate (23.68 g, 0.14 mole) was dissolved in anhydrous DMF, warmed to 60° C. and treated with anhydrous K2CO3 (17.75 g, 0.128 mole). The solution was maintained at 60° C. for 20 hours, cooled to room temperature, and diluted with water. The solution was extracted with ethyl acetate. The combined extracts were washed with brine, dried over anhydrous MgSO4, filtered and concentrated in vacuo to afford 54.32 g of an oil. The oil was dissolved in 250 mL of methanol and 100 mL of water, whereupon a white solid formed that was isolated by filtration, washed with water and dried in vacuo, to afford the ester as a yellow solid (24.31 g, 62%): mp 62–64° C. 1H NMR (CDCl3/90 MHz) 7.64 (s, 1H), 7.30–7.21 (m, 2H), 6.96 (d, 1H, J=Hz), 5.70 (q, 1H, J=Hz), 4.30 (q, 2H, J=7.2 Hz), 1.35 (t, 3H, J=7.2 Hz).
Quantity
20.02 g
Type
reactant
Reaction Step One
Quantity
23.68 g
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reactant
Reaction Step One
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Quantity
17.75 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

5-Chlorosalicylaldehyde (20.02 g, 0.128 mole) and ethyl 4,4,4-trifluorocrotonate (23.68 g, 0.14 mole) were dissolved in anhydrous DMF, warmed to 60° C. and treated with anhydrous K2CO3 (17.75 g, 0.128 mole). The solution was maintained at 60° C. for 20 hours, cooled to room temperature, and diluted with water. The solution was extracted with ethyl acetate. The combined extracts were washed with brine, dried over anhydrous MgSO4, filtered and concentrated in vacuo to afford 54.32 g of an oil. The oil was dissolved in 250 mL of methanol and 100 mL of water, whereupon a white solid formed that was isolated by filtration. The resulting solid was washed with water and dried in vacuo, to afford the ester as a yellow solid (24.31 g, 62%): mp 62-64° C. 1H NMR (CDCl3/90 MHz) 7.64 (s, 1H), 7.30-7.21 (m, 2H), 6.96 (d, 1H, J=Hz), 5.70 (q, 1H, J=Hz), 4.30 (q, 2H, J=7.2 Hz), 1.35 (t, 31H, J=7.2 Hz).
Quantity
20.02 g
Type
reactant
Reaction Step One
Quantity
23.68 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
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17.75 g
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reactant
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